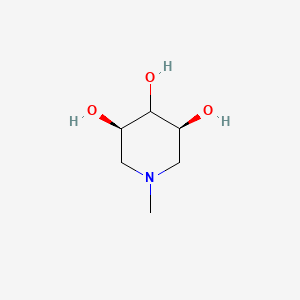
(3S,4R,5R)-1-methylpiperidine-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5R)-1-methylpiperidine-3,4,5-triol is a chiral compound with a piperidine ring structure It is characterized by three hydroxyl groups attached to the 3rd, 4th, and 5th carbon atoms, and a methyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1-methylpiperidine-3,4,5-triol typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a piperidine derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and specific solvents to maintain the stereochemical integrity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-1-methylpiperidine-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated piperidine derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated piperidine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
(3S,4R,5R)-1-methylpiperidine-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-1-methylpiperidine-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the piperidine ring structure allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4R,5R)-1-methylpiperidine-3,4,5-triol include other piperidine derivatives with different substituents or stereochemistry, such as:
- (3S,4S,5R)-1-methylpiperidine-3,4,5-triol
- (3R,4R,5S)-1-methylpiperidine-3,4,5-triol
- (3S,4R,5S)-1-methylpiperidine-3,4,5-triol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can confer distinct biological and chemical properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3R,5S)-1-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO3/c1-7-2-4(8)6(10)5(9)3-7/h4-6,8-10H,2-3H2,1H3/t4-,5+,6? |
InChI Key |
NIWAAFAPSNGUJF-XEAPYIEGSA-N |
Isomeric SMILES |
CN1C[C@H](C([C@H](C1)O)O)O |
Canonical SMILES |
CN1CC(C(C(C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















